Bienvenue dans la boutique en ligne BenchChem!

2-Bromoestradiol

CYP inhibition catechol estrogen biosynthesis estrogen-2/4-hydroxylase

2-Bromoestradiol (2-BrE₂) is a synthetic, ring-A brominated derivative of 17β-estradiol, classified as a steroidal estrogen analog and a competitive inhibitor of estrogen 2-hydroxylase (CYP-mediated catechol estrogen formation). Unlike the native hormone estradiol, the ortho-bromine substituent at the C-2 position sterically and electronically modulates both cytochrome P450 substrate recognition and estrogen receptor (ER) binding, endowing the compound with a dual functional profile: potent inhibition of catechol estrogen biosynthesis coupled with attenuated but measurable ER agonism.

Molecular Formula C18H23BrO2
Molecular Weight 351.3 g/mol
CAS No. 15833-07-5
Cat. No. B116555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoestradiol
CAS15833-07-5
Synonyms2-Bromo-estradiol;  2-Bromo-1,3,5(10)-estratriene-3,17β-diol;  2-Bromo-β-estradiol;  2-Bromoestradiol;  NSC 105460
Molecular FormulaC18H23BrO2
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O
InChIInChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1
InChIKeySORISAYAZBCIQH-XSSYPUMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Bromoestradiol (CAS 15833-07-5): A Halogenated Probe for Estrogen Metabolism Research & Procurement Specifications


2-Bromoestradiol (2-BrE₂) is a synthetic, ring-A brominated derivative of 17β-estradiol, classified as a steroidal estrogen analog and a competitive inhibitor of estrogen 2-hydroxylase (CYP-mediated catechol estrogen formation) [1]. Unlike the native hormone estradiol, the ortho-bromine substituent at the C-2 position sterically and electronically modulates both cytochrome P450 substrate recognition and estrogen receptor (ER) binding, endowing the compound with a dual functional profile: potent inhibition of catechol estrogen biosynthesis coupled with attenuated but measurable ER agonism [2]. First characterized in the 1980s as a pharmacological tool for dissecting estradiol 2- versus 16α-hydroxylase pathways [3], 2-bromoestradiol remains a niche, research-use-only chemical with procurement typically driven by its utility as a mechanistic probe of estrogen oxidative metabolism rather than as a therapeutic candidate.

Why 2-Bromoestradiol Cannot Be Readily Replaced by 4-Bromoestradiol, 2,4-Dibromoestradiol, or 2-Methylestradiol in Estrogen Hydroxylase Inhibition Studies


Despite sharing a common estradiol scaffold, the three most structurally proximate analogs—4-bromoestradiol (4-BrE₂), 2,4-dibromoestradiol, and 2-methylestradiol—exhibit quantitatively distinct profiles in enzyme inhibition potency, estrogen receptor binding affinity, and functional estrogenicity that preclude simple interchangeability [1][2]. 2-Bromoestradiol demonstrates a unique rank order among ring-A halogenated estrogens: it is the most potent dual inhibitor of both estradiol 2-hydroxylase and 16α-hydroxylase in rat liver microsomes among the 2- and 4-bromo steroid series (Ki/Km = 0.28–0.48 for 2-hydroxylation) [1], yet it concurrently possesses the lowest relative binding affinity for the estrogen receptor (17% of estradiol) among all tested ring-A substituted estrogens [2]. This combination of high enzyme inhibitory potency with low ER engagement is not replicated by 4-bromoestradiol (37% RBA, weaker hydroxylase inhibitor), 2-methylestradiol (47% RBA, different electronic profile), or 2,4-dibromoestradiol (equipotent as a hydroxylase inhibitor but with distinct physicochemical properties) [1][2]. Consequently, experimental protocols relying on 2-bromoestradiol for selective catechol estrogen pathway blockade will produce quantitatively and mechanistically different results if another analog is substituted—a critical consideration for procurement in studies requiring precise pharmacological dissection of estrogen metabolism.

Quantitative Differentiation Evidence for 2-Bromoestradiol vs. Closest Analogs: Head-to-Head Data for Procurement Decision-Making


Estrogen 2-Hydroxylase Inhibition Potency: 2-Bromoestradiol vs. 4-Bromoestradiol and 2,4-Dibromoestradiol in Porcine Ovarian Follicles

In a comparative in vitro study using porcine ovarian follicle homogenates, 2-bromoestradiol (2-BrE₂) was identified as one of the two most effective inhibitors of estrogen-2/4-hydroxylase among nine classes of tested compounds, including catecholestrogens, androgens, and other halogenated estrogens. At 100 µM, 2-BrE₂ reduced 2-hydroxyestradiol (2-OH-E₂) formation to 5% of control levels, while at 10 µM, residual activity was 17.4% of control [1]. By contrast, 4-bromoestradiol was approximately half as effective, and 2,4-dibromoestradiol was equipotent with the catecholestrogens (residual 2-OH-E₂ formation of 21–23% of control at 100 µM) [1]. This demonstrates that the mono-bromination at the C-2 position confers superior inhibitory potency against ovarian estrogen-2/4-hydroxylase compared to C-4 bromination or di-bromination.

CYP inhibition catechol estrogen biosynthesis estrogen-2/4-hydroxylase

Estrogen Receptor Binding Affinity: 2-Bromoestradiol Exhibits the Lowest RBA Among Ring-A Substituted Estradiols in MCF-7 Cells

In a direct comparative study of ring-A substituted estradiol derivatives in MCF-7 breast cancer cells, 2-bromoestradiol exhibited a relative binding affinity (RBA) of only 17% compared to estradiol (set at 100%), the lowest among all tested compounds [1]. The rank order of RBA was: 2-methylestradiol (47%) > 4-bromoestradiol (37%) > 4-methylestradiol (25%) > 2-bromoestradiol (17%) [1]. This 2.2-fold lower ER binding affinity compared to its positional isomer 4-bromoestradiol is mechanistically significant: the ortho-bromine at C-2 creates greater steric hindrance within the ligand-binding domain of the estrogen receptor than the para-substitution at C-4. Despite this lower binding affinity, 2-bromoestradiol retained the ability to translocate the cytosolic ER into the nucleus and induce progesterone receptor expression, confirming it is a bona fide ER agonist, albeit a weak one [1].

estrogen receptor binding MCF-7 breast cancer relative binding affinity

Reduction of Irreversible Estradiol Metabolite–Protein Binding: 2-Bromoestradiol vs. Untreated Control in Rat Liver Microsomes

In rat liver microsomal preparations, the irreversible binding of radiolabeled estradiol metabolites to microsomal proteins was quantified at 77.59 pmol/mg/min (7.6% of total steroid) under control conditions. Co-incubation with 2-bromoestradiol suppressed this irreversible binding to 17 pmol/mg/min, representing only 2.1% of total estradiol—a 4.6-fold reduction [1]. The same study demonstrated that 4-bromoestradiol achieved comparable suppression (also to 17 pmol/mg/min), indicating that both bromoestrogens are similarly effective in preventing covalent adduct formation in this system [1]. However, when combined with 2-bromoestradiol's weaker ER binding (Evidence Item 2), this data positions 2-bromoestradiol as the preferred choice for studies where both robust hydroxylase inhibition and minimal ER-mediated transcriptional effects are desired.

irreversible protein binding estradiol metabolism microsomal assay

Dual Hydroxylase Inhibition: 2-Bromoestradiol as the Most Potent Dual 2-/16α-Hydroxylase Blocker Among A-Ring Bromo Steroids

Kinetic analyses in male rat liver microsomes revealed that 2-bromoestradiol (2-BrE₂) was the most potent inhibitor among all tested 2- and 4-bromo steroids for both estradiol 2-hydroxylase and 16α-hydroxylase activities, acting through a competitive mechanism [1]. The apparent Ki/Km ratios for 2-BrE₂ were 0.28–0.48 for 2-hydroxylation and 0.26–0.49 for 16α-hydroxylation, indicating high-affinity binding to both enzyme active sites [1]. In contrast, 4-bromoestrone (4-BrE₁) also blocked both enzymes competitively but with different kinetic parameters, while 16-bromoestrogens preferentially inhibited 16α-hydroxylase (Ki/Km = 0.24–0.30) with significantly weaker effects on 2-hydroxylation (Ki ≈ 70 µM, non-competitive) [1]. This establishes 2-bromoestradiol as the only A-ring halogenated estradiol that potently and competitively inhibits both major hepatic estradiol hydroxylation pathways simultaneously.

16α-hydroxylase dual enzyme inhibition Ki/Km ratio

Cellular Efficacy: 2-Bromoestradiol Blocks Estrogen 2-Hydroxylase in Intact MCF-7 Cells with ED₅₀ ≈ 1 µM Without Altering Cell Growth

In intact MCF-7 human breast cancer cell cultures, 2-bromoestradiol, 4-bromoestradiol, and 2,4-dibromoestradiol all effectively blocked estrogen 2-hydroxylase in a dose-dependent manner, each with an ED₅₀ of approximately 1 µM [1]. Critically, at concentrations up to 1 µM, these bromoestrogens—including 2-bromoestradiol—did not alter MCF-7 cell growth, consistent with their poor ER binding and lack of estrogenic proliferative effects at these concentrations [1]. This demonstrates that 2-bromoestradiol can effectively penetrate intact cells and inhibit intracellular catechol estrogen formation without triggering ER-mediated proliferation, a functional selectivity profile relevant for cellular pharmacology studies. The ED₅₀ of ~1 µM provides a benchmark concentration for experimental design; notably, 2-bromoestradiol achieves this potency with the lowest ER engagement among the bromoestrogen series (RBA 17%, vs. 37% for 4-bromoestradiol), making it the most selective tool for dissecting hydroxylase-dependent vs. ER-dependent effects [1][2].

MCF-7 cell culture intact cell pharmacology ED50

Commercial Purity Specification: 2-Bromoestradiol Available at 99.59% by HPLC from a Major Vendor

Commercial sourcing data from MedChemExpress (MCE), a major research chemical supplier, lists 2-bromoestradiol (Catalog HY-137391) at a certified purity of 99.59% as determined by HPLC, with supporting analytical documentation including LC/MS, NMR, HPLC, chiral analysis, and elemental analysis available upon request . This specification exceeds the ≥98% purity threshold reported by other vendors and is particularly relevant given the synthetic challenges of 2-bromoestradiol preparation: direct bromination of estradiol yields a mixture of 2-bromoestradiol (~15%), 4-bromoestradiol (5–10%), and 2,4-dibromoestradiol (major product), necessitating rigorous chromatographic purification [1]. The availability of high-purity (>99%) material with comprehensive analytical certification reduces the risk of confounding biological effects from positional isomer contamination—a procurement consideration unique to ring-A halogenated estradiols where regioisomeric impurities (particularly 4-bromoestradiol) possess quantitatively different ER binding and enzyme inhibition profiles.

HPLC purity quality specification vendor certification

Optimal Application Scenarios for 2-Bromoestradiol Based on Differential Evidence


Pharmacological Dissection of Catechol Estrogen-Mediated Genotoxicity

2-Bromoestradiol is optimally deployed in studies investigating the role of catechol estrogen-derived quinones and semiquinones in DNA adduct formation and oxidative stress. Evidence demonstrates that co-incubation of 2-bromoestradiol with estradiol in rat liver microsomes reduces irreversible (covalent) estradiol metabolite–protein binding from 7.6% to 2.1% of total steroid (a 4.6-fold reduction; ), while MCF-7 cell studies confirm intracellular hydroxylase blockade with an ED₅₀ of ~1 µM without triggering ER-mediated proliferation . This enables researchers to isolate the contribution of CYP1A1/1B1-generated catechol metabolites to genotoxic endpoints without confounding estrogenic signaling—an experimental design not achievable with 4-bromoestradiol (RBA 37%) or the endogenous ligand estradiol.

Investigating Estradiol Metabolic Pathway Switching Between 2- and 16α-Hydroxylation

The unique dual competitive inhibition profile of 2-bromoestradiol (Ki/Km = 0.28–0.48 for 2-hydroxylation; Ki/Km = 0.26–0.49 for 16α-hydroxylation) makes it the only commercially available probe suitable for simultaneously blocking both major hepatic estradiol hydroxylation pathways . This is particularly valuable for studies of metabolic switching, where inhibition of 2-hydroxylation by 16-bromoestrogens (Ki ≈ 70 µM for 2-hydroxylation) is insufficient to prevent compensatory shifts toward 16α-hydroxylation. 2-Bromoestradiol's dual competitive mechanism ensures both pathways are blocked with comparable potency, enabling clean interpretation of metabolic flux experiments in liver microsome or hepatocyte models.

Structure–Activity Relationship (SAR) Studies of Estrogen Receptor Ligand-Binding Domain Steric Tolerance

With the lowest relative binding affinity (17% of estradiol) among all ring-A substituted estradiol derivatives tested—2.2-fold lower than 4-bromoestradiol (37%) and 2.8-fold lower than 2-methylestradiol (47%)—2-bromoestradiol serves as a critical negative reference compound in ERα ligand-binding domain SAR studies . The quantitative RBA data, combined with demonstrated nuclear translocation and progesterone receptor induction, provides a well-characterized baseline for mapping steric tolerance at the ortho position of the phenolic A-ring. Researchers procuring 2-bromoestradiol for these studies benefit from a data-rich comparator with published RBA, cellular efficacy, and functional agonism endpoints against which novel ER ligands can be benchmarked.

Chemical Synthesis Intermediate for Diaryl Ether Estradiol Dimers

Beyond its use as a pharmacological probe, 2-bromoestradiol serves as a key synthetic intermediate in the preparation of novel estradiol-17β diaryl ether dimers via Ullmann condensation . These dimers, linked through a diaryl ether bond between the C-3 phenolic oxygen of one estradiol molecule and the 2- or 4-position carbon of another, have been identified as products of CYP3A4-mediated estradiol metabolism and are of interest for studying estrogen dimerization biology. The synthesis proceeds through bromination of estradiol to yield 2- or 4-bromoestradiol, followed by phenolic protection, Ullmann condensation (41% product yield), and catalytic deprotection . Procurement of regiospecifically pure 2-bromoestradiol is essential for this application, as contamination with the 4-bromo isomer would yield a mixture of dimer regioisomers requiring additional chromatographic separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromoestradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.